Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can often be found in chemical databases.Scientific Research Applications
Synthesis of Heterocyclic Systems
- Preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones : The compound was used for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry and materials science (Selič, Grdadolnik, & Stanovnik, 1997).
Reactions with Other Compounds
- Reactions with Dimethyl Malonate and Methyl Acetoacetate : The compound exhibited behavior as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts. Such reactions are crucial in the development of complex organic molecules (Vasin et al., 2016).
Synthesis of Polyfunctional Heterocyclic Systems
- Preparation of Pyrroles, Pyrimidines, Pyridazines, Pyrazoles, and Isoxazoles : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, was prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates and used to synthesize various heterocyclic systems. This indicates the versatility of such compounds in synthesizing diverse heterocycles (Pizzioli et al., 1998).
Antioxidant Activity
- Synthesis of Quaternary Ammonium Salts and Antioxidant Activity : The reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate led to the synthesis of quaternary ammonium salts. Some of these compounds showed high inhibitory activity against superoxide generation in mitochondria, indicating potential antioxidant properties (Kushnir et al., 2015).
Safety And Hazards
Safety and hazard information is crucial for handling and storage of the compound. This information can be found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions could involve potential applications of the compound, or areas of research that could be explored.
properties
IUPAC Name |
methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSXRGAHCLSQFM-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC(=CC=C1)Br)\C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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